molecular formula C18H19Cl2NO2 B1451080 N-(3,5-Dichlorobenzyl)-4-(tetrahydro-2-furanylmethoxy)aniline CAS No. 1040690-66-1

N-(3,5-Dichlorobenzyl)-4-(tetrahydro-2-furanylmethoxy)aniline

Cat. No.: B1451080
CAS No.: 1040690-66-1
M. Wt: 352.3 g/mol
InChI Key: DACXPKOCFYTQRY-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorobenzyl)-4-(tetrahydro-2-furanylmethoxy)aniline (CAS: 1040690-66-1; sc-329679) is a synthetic aniline derivative featuring a 3,5-dichlorobenzyl group attached to the nitrogen atom and a tetrahydrofuran-2-ylmethoxy substituent at the para position of the benzene ring. Its molecular formula is C₁₈H₁₈Cl₂N₂O₂ (calculated molecular weight: 365.25 g/mol).

Properties

IUPAC Name

N-[(3,5-dichlorophenyl)methyl]-4-(oxolan-2-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO2/c19-14-8-13(9-15(20)10-14)11-21-16-3-5-17(6-4-16)23-12-18-2-1-7-22-18/h3-6,8-10,18,21H,1-2,7,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACXPKOCFYTQRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=C(C=C2)NCC3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-Dichlorobenzyl)-4-(tetrahydro-2-furanylmethoxy)aniline is a synthetic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C18H19Cl2NO2
  • Molecular Weight : 352.3 g/mol
  • CAS Number : 1040690-66-1
  • IUPAC Name : N-[(3,5-dichlorophenyl)methyl]-4-(oxolan-2-ylmethoxy)aniline

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as an anti-cancer agent and its interaction with various biological pathways.

Research indicates that compounds related to aniline derivatives often exhibit diverse mechanisms of action, including:

  • Inhibition of Cell Proliferation : Similar compounds have demonstrated the ability to inhibit cell growth under various conditions, including exposure to UV light and in dark environments .
  • Topoisomerase Inhibition : Some studies suggest that related compounds may interfere with topoisomerase II activity, which is crucial for DNA replication and repair processes .

Case Studies and Research Findings

  • Study on Aniline Derivatives :
    • A study investigated the toxicokinetics and metabolism of aniline derivatives in aquatic organisms, providing insights into how these compounds interact with biological systems. The results indicated significant metabolic activation in fish models, suggesting similar pathways may be relevant for this compound .
  • Cell Growth Inhibition :
    • A novel compound structurally related to this compound was shown to inhibit cell growth effectively upon UVA irradiation and in dark conditions, highlighting its potential as a therapeutic agent .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Cell Growth InhibitionInhibits cell proliferation under UVA and dark
Topoisomerase InteractionInterferes with topoisomerase II activity
ToxicokineticsMetabolically activated in aquatic organisms

Synthesis and Research Applications

This compound is synthesized through established chemical pathways that involve the reaction of dichlorobenzyl derivatives with tetrahydrofuran-based reagents. Its applications span across biomedical research, particularly in pharmacology and toxicology.

Comparison with Similar Compounds

Table 1: Structural and Calculated Properties of Analogs

Compound ID (Catalog No.) Substituent Molecular Formula Molecular Weight (g/mol)
Target Compound (sc-329679) Tetrahydrofuranmethoxy C₁₈H₁₈Cl₂N₂O₂ 365.25
Analog 1 (sc-329677) 2-Ethoxyethoxy C₁₇H₁₈Cl₂N₂O₂ 365.24
Analog 2 (sc-329678) 2-Methoxyethoxy C₁₆H₁₆Cl₂N₂O₂ 351.21
Analog 3 (sc-329680) Methoxy C₁₄H₁₂Cl₂N₂O 299.16
Analog 4 (sc-329681) Propoxy C₁₆H₁₆Cl₂N₂O 335.21

Key Comparisons:

Substituent Complexity and Lipophilicity: The tetrahydrofuranmethoxy group in the target compound introduces a cyclic ether, which may reduce rotational freedom compared to linear substituents like ethoxyethoxy or methoxyethoxy. This rigidity could influence binding interactions in biological systems. The methoxy group (Analog 3) is the least lipophilic, favoring aqueous solubility .

Electronic Effects: The oxygen-rich substituents (e.g., 2-ethoxyethoxy, tetrahydrofuranmethoxy) may enhance hydrogen-bonding capacity, affecting interactions with polar targets.

Synthetic Accessibility: All analogs are priced identically ($284/500 mg), suggesting comparable synthetic complexity or availability.

Preparation Methods

Key Experimental Details from Patent US4461914A:

Catalyst Type Catalyst Amount Solvent H2 Pressure (kg/cm²) Temperature Reaction Time Conversion Notes
Raney Nickel 1.0 g Methanol 1.9 Room Temp 3 + 20 hours Low conversion initially, improved with additional catalyst
Palladium on Carbon 0.5 g (5% Pd) Methanol 2.4–2.6 Room Temp ~3 hours Partial conversion (~10% product)
Platinum on Carbon 0.1–0.25 g (5%) Methanol 2.3–3.5 Room Temp 5–18 hours Low conversion, acid addition improved yield slightly
  • The aminoketone hydrochloride precursor is hydrogenated under mild conditions.
  • Conversion efficiency varies with catalyst type, catalyst loading, and reaction time.
  • Acid addition (concentrated HCl) can facilitate hydrogenation progress.
  • Product purity and yield are monitored by thin layer chromatography (TLC) and mass spectrometry.

This catalytic hydrogenation step is critical for reducing ketone functionalities to corresponding amines, which then serve as intermediates for further functionalization.

Summary Table of Preparation Methods

Step Reaction Type Key Reagents/Catalysts Conditions Outcome/Notes
1. Catalytic Hydrogenation Reduction of aminoketone Raney Ni, Pd/C, Pt/C; H2 gas Room temp, 1.9–3.5 kg/cm² H2 Converts ketone to amine; partial yields; acid aids reaction
2. Ether Formation Nucleophilic substitution 4-Aminophenol derivative, tetrahydro-2-furanylmethyl halide, base DMF or acetonitrile, mild heat Forms tetrahydro-2-furanylmethoxy ether linkage
3. Aromatic substitution Condensation/substitution Dichlorobenzyl derivatives, anilines Room temp to reflux Forms N-(3,5-dichlorobenzyl) aniline framework

Research Findings and Considerations

  • Catalytic hydrogenation is sensitive to catalyst type and reaction conditions; palladium on carbon often provides better conversion than Raney nickel or platinum catalysts under similar conditions.
  • Acid addition can improve hydrogenation rates by protonating intermediates or activating catalysts.
  • Ether formation requires careful control of base strength and temperature to avoid side reactions or decomposition of the tetrahydro-2-furanyl group.
  • The dichlorobenzyl substitution pattern (3,5-dichloro) is crucial for biological activity and may influence reactivity and selectivity during synthesis.
  • Characterization of intermediates and final products typically involves TLC, NMR, and mass spectrometry for confirmation of structure and purity.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-(3,5-Dichlorobenzyl)-4-(tetrahydro-2-furanylmethoxy)aniline?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A general approach involves refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde derivatives in absolute ethanol under acidic conditions (e.g., glacial acetic acid as a catalyst) for 4–6 hours. Post-reaction, solvent removal under reduced pressure and recrystallization in ethanol yield the purified product . For the tetrahydrofuran methoxy group, coupling reactions with tetrahydrofurfuryl bromide under basic conditions (e.g., K₂CO₃ in DMF) are recommended .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Analyze 1H^1H-NMR for aromatic protons (δ 6.8–7.5 ppm for dichlorobenzyl) and methoxy/tetrahydrofuran protons (δ 3.5–4.5 ppm). 13C^{13}C-NMR should show carbonyl carbons (if present) and aromatic carbons with chlorine substituents .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) with exact mass matching the molecular formula (C₁₈H₁₈Cl₂NO₂).
  • IR Spectroscopy : Look for N-H stretches (~3300 cm1^{-1}) and C-Cl stretches (~700 cm1^{-1}) .

Q. What purification methods are effective for isolating this compound?

  • Methodological Answer : Use column chromatography with silica gel (hexane/ethyl acetate gradient) for initial purification. For high-purity batches, recrystallization in ethanol or acetonitrile is effective. Monitor purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA mobile phase) .

Advanced Research Questions

Q. How can researchers design a structure-activity relationship (SAR) study for this compound’s biological activity?

  • Methodological Answer :

  • Variable Substituents : Synthesize analogs with modifications to the dichlorobenzyl group (e.g., replacing Cl with F or CH₃) and the tetrahydrofuran moiety (e.g., varying ring size or oxygen position).
  • Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays or cellular viability assays (e.g., MTT for cytotoxicity). Compare IC₅₀ values to establish SAR trends .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins, correlating with experimental data .

Q. What analytical challenges arise in detecting this compound in complex biological matrices?

  • Methodological Answer :

  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma or tissue homogenates.
  • LC-MS/MS : Employ a triple quadrupole MS with MRM (multiple reaction monitoring) for sensitive detection. Key transitions: m/z 365 → 227 (dichlorobenzyl fragment) and m/z 365 → 141 (tetrahydrofuran fragment). Limit of detection (LOD) can reach 0.1 ng/mL .
  • Interference Mitigation : Optimize chromatographic separation to resolve co-eluting metabolites or matrix components .

Q. How can researchers address contradictions in reported biological activity data?

  • Methodological Answer :

  • Reproducibility Checks : Validate assays across multiple labs using standardized protocols (e.g., ATP-based kinase assays with positive/negative controls).
  • Meta-Analysis : Compile data from published studies (e.g., IC₅₀ values) and assess variability using statistical tools (e.g., ANOVA or Bayesian hierarchical models).
  • Probe Solubility/Purity : Confirm compound solubility in assay buffers (e.g., DMSO concentration ≤0.1%) and purity (>95% by HPLC) to exclude confounding factors .

Experimental Design & Data Analysis

Q. What strategies optimize stability studies for this compound under physiological conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to accelerated conditions:
Condition Parameters Analysis
Acidic Hydrolysis0.1 M HCl, 70°C, 24 hHPLC for degradation peaks
Oxidative Stress3% H₂O₂, RT, 48 hLC-MS for peroxide adducts
PhotostabilityICH Q1B guidelines (UV/visible light)UV-Vis spectroscopy
  • Long-Term Stability : Store at -20°C in amber vials under nitrogen. Monitor monthly for 12 months .

Q. How can researchers resolve conflicting NMR data for this compound?

  • Methodological Answer :

  • 2D NMR : Use 1H^1H-13C^{13}C HSQC and HMBC to assign ambiguous peaks (e.g., overlapping aromatic protons).
  • Deuterated Solvents : Compare spectra in DMSO-d6 vs. CDCl₃ to identify solvent-induced shifts.
  • Dynamic Effects : Variable-temperature NMR (e.g., 25–60°C) can reveal conformational exchange broadening .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-Dichlorobenzyl)-4-(tetrahydro-2-furanylmethoxy)aniline
Reactant of Route 2
Reactant of Route 2
N-(3,5-Dichlorobenzyl)-4-(tetrahydro-2-furanylmethoxy)aniline

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